4-Bromo-2-nitro-5-propoxy-N-propylaniline

Description

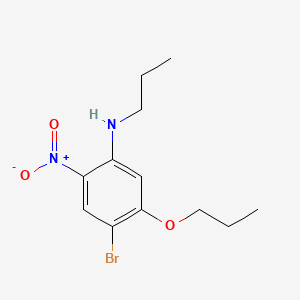

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitro-5-propoxy-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3/c1-3-5-14-10-8-12(18-6-4-2)9(13)7-11(10)15(16)17/h7-8,14H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBNVOVIEYJIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=C(C=C1[N+](=O)[O-])Br)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716670 | |

| Record name | 4-Bromo-2-nitro-5-propoxy-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311197-83-7 | |

| Record name | Benzenamine, 4-bromo-2-nitro-5-propoxy-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311197-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitro-5-propoxy-N-propylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Bromo-2-nitro-5-propoxy-N-propylaniline CAS number"

An In-depth Technical Guide to 4-Bromo-2-nitro-5-propoxy-N-propylaniline

CAS Number: 1311197-83-7

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate with significant potential in pharmaceutical research and development. Given the limited publicly available experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally analogous molecules to present a robust framework for its synthesis, characterization, and application. The primary audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug discovery.

Introduction and Strategic Importance

This compound is a polysubstituted aniline derivative featuring a unique combination of functional groups that make it a valuable building block in organic synthesis. Its structure, comprising a brominated and nitrated aromatic core with both O-alkoxy and N-alkyl substituents, offers multiple points for chemical modification. This versatility is particularly relevant in the rapidly evolving field of targeted protein degradation, where such molecules are categorized as "Protein Degrader Building Blocks."[1] These building blocks are crucial for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation.[2][3][4][5]

The strategic placement of the bromo, nitro, propoxy, and N-propyl groups on the aniline scaffold allows for a range of chemical transformations, enabling the construction of complex molecular architectures for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted based on computational models due to the absence of extensive experimental data.

| Property | Value |

| CAS Number | 1311197-83-7 |

| Molecular Formula | C₁₂H₁₇BrN₂O₃ |

| Molecular Weight | 317.18 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Boiling Point (Predicted) | 417.5 ± 45.0 °C at 760 mmHg |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ |

Proposed Synthetic Pathway

Overall Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: O-Propoxylation of 4-Bromo-3-nitrophenol

This step introduces the propoxy group via a Williamson ether synthesis.

-

Materials: 4-Bromo-3-nitrophenol, propyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 4-Bromo-3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add propyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-Bromo-4-(propoxy)-2-nitrobenzene.

-

Step 2: Reduction of the Nitro Group

The nitro group is selectively reduced to an amine.

-

Materials: 1-Bromo-4-(propoxy)-2-nitrobenzene, iron powder (Fe), hydrochloric acid (HCl), ethanol.

-

Procedure:

-

In a round-bottom flask, suspend iron powder (5.0 eq) in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux and add a solution of 1-Bromo-4-(propoxy)-2-nitrobenzene (1.0 eq) in ethanol dropwise.

-

Continue refluxing for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of celite.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 5-Propoxy-2-nitroaniline.

-

Step 3: Bromination of 5-Propoxy-2-nitroaniline

A bromine atom is introduced at the position ortho to the amino group and para to the propoxy group.

-

Materials: 5-Propoxy-2-nitroaniline, N-Bromosuccinimide (NBS), acetonitrile.

-

Procedure:

-

Dissolve 5-Propoxy-2-nitroaniline (1.0 eq) in acetonitrile.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography to yield 4-Bromo-5-propoxy-2-nitroaniline.

-

Step 4: N-Propylation of 4-Bromo-5-propoxy-2-nitroaniline

The final N-propyl group is introduced.

-

Materials: 4-Bromo-5-propoxy-2-nitroaniline, propyl iodide, sodium hydride (NaH), dimethylformamide (DMF).

-

Procedure:

-

To a solution of 4-Bromo-5-propoxy-2-nitroaniline (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add propyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature.

-

Stir for 12-18 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain the final product, this compound.

-

Analytical Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of its structure and comparison with similar compounds.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the N-propyl group (CH₂, CH₂, CH₃), and the O-propyl group (CH₂, CH₂, CH₃). |

| ¹³C NMR | Resonances for the six aromatic carbons, and the carbons of the N-propyl and O-propyl groups. |

| IR (Infrared) | Characteristic absorption bands for N-H stretching (if secondary amine is present as an intermediate), C-H (aromatic and aliphatic), C=C (aromatic), N=O (nitro group), and C-O (ether). |

| MS (Mass Spec.) | A molecular ion peak (M⁺) corresponding to the molecular weight, and characteristic fragmentation patterns including the loss of the propyl and propoxy groups. |

Analytical Workflow

Caption: A logical workflow for the analytical characterization of the synthesized compound.

Chemical Reactivity and Applications in Drug Discovery

The unique arrangement of functional groups in this compound provides a versatile platform for further chemical modifications, making it a valuable intermediate in medicinal chemistry.

Reactivity at Key Functional Groups

-

Bromo Group: The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling rapid diversification of the molecular scaffold.

-

Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This newly formed amino group can then be further functionalized through acylation, sulfonylation, or diazotization reactions.

-

N-Propylaniline Moiety: The secondary amine can participate in various reactions, including further alkylation, acylation, and condensation reactions.

Application as a Protein Degrader Building Block

The classification of this compound as a "Protein Degrader Building Block" points to its potential use in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3][4][5]

This molecule can be incorporated into a PROTAC in several ways:

-

As a Scaffold: The aniline ring can serve as a central scaffold to which a POI-binding ligand and an E3 ligase-binding ligand are attached via linkers. The bromo and amino (after reduction of the nitro group) functionalities provide convenient points for linker attachment.

-

As Part of an E3 Ligase Ligand: Certain substituted aromatic compounds can act as ligands for E3 ligases. This molecule could be a precursor to or a part of a novel E3 ligase ligand.

Caption: General structure of a PROTAC, highlighting where the target molecule could be incorporated.

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds such as bromoanilines and nitroanilines.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

-

(No Title)

-

4-Bromo-2-nitroaniline synthesis

-

How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally

-

E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points

-

A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions

-

E3 Ligase Ligands in PROTAC

-

This compound|RUO

-

E3 Ligands Usage in PROTAC Design

-

E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones

-

Utilizing natural products as new E3 ligase ligands for targeted protein degradation

-

TW200819420A - The alkoxylation method applied to extend phenol compounds to have alkoxy functional group - Google Patents

-

Cross-Coupling Reactions of Nitroarenes

-

Comparative kinetic study of the Suzuki reaction involving 4-bromo...

-

CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents

-

Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features

-

4-Bromo-2-nitroaniline 97 875-51-4

-

EP0018463A2 - Barium oxide/phenol or substituted phenol catalyzed ethoxylation - Google Patents

-

Selective N-alkylation of anilines in ionic liquids

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis

-

Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines

-

Selective N-alkylation of anilines in ionic liquids

-

Phenol synthesis by substitution or oxidation

-

The relative toxicity of substituted phenols reported in cigarette mainstream smoke

-

Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF

-

Substituted aniline: Significance and symbolism

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-nitro-5-propoxy-N-propylaniline

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a key chemical intermediate with applications in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles and as a building block for protein degraders.[1] While experimentally determined data for this specific molecule is not extensively available in public literature, this guide synthesizes predicted properties with established analytical methodologies and data from structurally analogous compounds to provide a robust framework for its handling, characterization, and utilization in a research and development setting. This document is structured to offer not just data, but a practical, in-depth understanding of the experimental logic and validation required for its scientific application.

Molecular Identity and Core Characteristics

This compound is a substituted aromatic amine characterized by a complex interplay of electron-withdrawing and electron-donating groups on the aniline core. This substitution pattern is critical in defining its reactivity and physical behavior.

Chemical Structure and Identifiers

-

IUPAC Name: this compound[1]

-

CAS Number: 1311197-83-7[1]

-

Molecular Formula: C₁₂H₁₇BrN₂O₃[1]

-

Molecular Weight: 317.18 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values are computationally derived and should be confirmed experimentally.

| Property | Predicted Value | Source |

| Boiling Point | 417.5 ± 45.0 °C at 760 mmHg | ChemicalBook |

| Density | 1.397 ± 0.06 g/cm³ | ChemicalBook |

Experimental Determination of Physicochemical Properties

This section outlines the standard, field-proven methodologies for the experimental characterization of novel chemical entities like this compound. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. Pure crystalline substances exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities lead to a depression and broadening of this range.

Causality Behind Experimental Choice: The choice of a capillary-based melting point apparatus is standard for crystalline organic compounds due to its small sample requirement, accuracy, and reproducibility. A preliminary rapid determination is efficient for establishing an approximate range, followed by a slower, more precise measurement.

Experimental Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. Introduce a small amount into a capillary tube, packing it to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample at a rate of 10-15°C per minute to quickly determine an approximate melting range.

-

Accurate Determination: Cool the apparatus to at least 20°C below the approximate melting point. Heat at a slow, controlled rate of 1-2°C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet is observed and the temperature at which the entire sample has melted. This range is the melting point.

Expected Outcome: Based on the structurally similar compound, 4-bromo-2-nitroaniline, which has a melting point of 110-113 °C, it is anticipated that this compound will be a solid at room temperature with a distinct melting point.[2][3][4]

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for its application in synthesis, purification, and formulation. A systematic approach to solubility testing can also provide insights into the compound's polarity and the presence of acidic or basic functional groups.

Causality Behind Experimental Choice: A hierarchical testing of solvents from non-polar to polar, including aqueous solutions of different pH, provides a comprehensive solubility profile. This method is systematic and allows for the classification of the compound based on its solubility characteristics.

Experimental Protocol:

-

Solvent Selection: Prepare a panel of solvents including water, 5% aqueous HCl, 5% aqueous NaOH, and common organic solvents such as ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene.

-

Qualitative Assessment: To approximately 1 mL of each solvent in a test tube, add a small, accurately weighed amount of the compound (e.g., 10 mg).

-

Observation: Vigorously mix the sample at room temperature and observe for complete dissolution. If not soluble, gently warm the mixture and observe again. Record the solubility as soluble, partially soluble, or insoluble at both temperatures.

Expected Outcome: Given the large aromatic ring and alkyl chains, this compound is expected to have low solubility in water. Its solubility is likely to be higher in polar organic solvents. The presence of the basic aniline nitrogen suggests that its solubility in aqueous acidic solutions may be enhanced due to salt formation.

Acidity/Basicity (pKa) Determination

The pKa value quantifies the acidity or basicity of a compound. For an aniline derivative, the pKa of its conjugate acid (the anilinium ion) is a measure of the basicity of the amine. This is heavily influenced by the electronic effects of the substituents on the aromatic ring.

Causality Behind Experimental Choice: Potentiometric titration is a robust and widely used method for pKa determination. It relies on monitoring the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the equivalence point. Spectrophotometric methods are also applicable if the compound has a chromophore that changes with protonation state.

Experimental Protocol (Potentiometric Titration):

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent mixture (e.g., water/ethanol) to a known concentration.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Expected Outcome: The aniline nitrogen in this compound is expected to be weakly basic. The presence of the strongly electron-withdrawing nitro group at the ortho position will significantly decrease the basicity (lower the pKa of the conjugate acid) compared to aniline. For comparison, the pKa of 2-nitroanilinium ion is approximately -0.3.[5] The electron-donating propoxy group and the alkyl group on the nitrogen will slightly counteract this effect. Therefore, a pKa value in the range of -1 to 1 for the conjugate acid is a reasonable estimate.

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound.

Caption: A typical analytical workflow for the characterization of a synthesized organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution.

Causality Behind Experimental Choice: ¹H and ¹³C NMR provide a complete picture of the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and types of carbon signals in the ¹³C NMR spectrum, allow for the assignment of all atoms in the structure.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Two distinct signals in the aromatic region, likely singlets or doublets with small coupling constants, corresponding to the two protons on the benzene ring.

-

N-H Proton: A broad singlet or triplet, the chemical shift of which will be solvent-dependent.

-

Propoxy Group: Signals corresponding to the -OCH₂CH₂CH₃ group, including a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen.

-

N-propyl Group: Signals corresponding to the -NHCH₂CH₂CH₃ group, with a triplet for the terminal methyl, a multiplet for the central methylene, and a multiplet for the methylene group attached to the nitrogen.

Expected ¹³C NMR Spectral Features:

-

Twelve distinct carbon signals are expected, corresponding to the twelve carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms attached to electronegative atoms (N, O, Br) appearing at lower field.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information through fragmentation patterns.

Causality Behind Experimental Choice: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) aids in structural elucidation by analyzing the fragmentation of the molecular ion.

Expected Mass Spectrum Features:

-

Molecular Ion Peak (M+): A prominent pair of peaks of nearly equal intensity, separated by two m/z units, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the N-propyl group, the propoxy group, and the nitro group. The analysis of these fragment ions can confirm the connectivity of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Causality Behind Experimental Choice: This technique is a rapid and non-destructive method to confirm the presence of key functional groups, which is essential for verifying the successful synthesis of the target compound.

Expected IR Absorption Bands:

-

N-H Stretch: A sharp band around 3350-3450 cm⁻¹.

-

C-H Stretches (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.

-

C-H Stretches (Aromatic): Bands above 3000 cm⁻¹.

-

NO₂ Stretches: Two strong bands, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong band in the 1200-1275 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of a chemical compound.

Causality Behind Experimental Choice: A reversed-phase HPLC method with UV detection is a standard and robust approach for analyzing aromatic compounds. The use of a gradient elution can effectively separate the target compound from starting materials, by-products, and other impurities.

Experimental Protocol (General Method):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing 0.1% formic acid to improve peak shape.

-

Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable organic solvent and filter through a 0.45 µm syringe filter.

-

Analysis: Inject a small volume (e.g., 10 µL) and run the gradient. Purity is determined by the area percentage of the main peak.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the physicochemical properties of this compound. While some properties are currently based on predictions and data from analogous structures, the detailed experimental protocols and the scientific rationale behind them offer a clear path for researchers to generate robust and reliable data. The structural complexity of this molecule, with its multiple functional groups, makes a thorough physicochemical characterization essential for its successful application in drug discovery and development.

References

-

ChemBK. (2024, April 9). 4-Bromo-2-Nitro aniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

Sources

A Technical Guide to 4-Bromo-2-nitro-5-propoxy-N-propylaniline: A Core Building Block for Modern Drug Discovery

Executive Summary: This guide provides an in-depth technical analysis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a specialized chemical intermediate critical for pharmaceutical research and development. We will dissect its molecular structure, explore the synthetic utility of its distinct functional groups, propose a detailed synthetic pathway, and outline standard protocols for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who leverage complex building blocks to construct novel therapeutic agents, particularly in the burgeoning field of protein degradation.

Introduction: A Strategically Functionalized Scaffold

This compound is a substituted aniline derivative designed for advanced applications in synthetic organic chemistry. Its true value lies not in any intrinsic biological activity, but in its carefully orchestrated arrangement of functional groups, which serve as versatile handles for constructing more complex molecules.[1] This compound has been identified as a "Protein Degrader Building Block," highlighting its utility in the synthesis of targeted therapeutics like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[2]

The specific positioning of the bromo, nitro, propoxy, and N-propyl substituents offers chemists distinct and sequential opportunities for chemical modification. This allows for the systematic creation of diverse compound libraries, a cornerstone of modern drug discovery campaigns aimed at identifying and optimizing lead candidates.[1] This guide will provide the foundational knowledge required to effectively utilize this potent chemical tool.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's core structure is paramount to predicting its reactivity and planning its incorporation into larger, more complex structures.

Structural Elucidation

The molecule is built upon a central aniline (aminobenzene) ring, which is heavily substituted to create multiple points for chemical modification.

Caption: Molecular structure of this compound.

The key structural features are:

-

Aniline Backbone: The core nitrogen-containing aromatic ring.

-

N-Propyl Group (at C1): An alkyl chain attached to the amine nitrogen, which influences lipophilicity and can participate in hydrogen bonding.

-

Nitro Group (at C2): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution and is a synthetic precursor to an amine.

-

Bromo Group (at C4): A halogen atom that serves as an excellent handle for metal-catalyzed cross-coupling reactions.

-

Propoxy Group (at C5): An ether linkage that modulates solubility and metabolic stability.

Physicochemical Data Summary

All quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₁₇BrN₂O₃ | [2] |

| Molecular Weight | 317.18 g/mol | [2] |

| CAS Number | 1311197-83-7 | [2] |

| Purity | ≥97% (Typical) | [2] |

| Canonical SMILES | CCCNC1=C(C=C(C(=C1)Br)OCCC)[O-] | N/A |

| InChI Key | NOBNVOVIEYJIJT-UHFFFAOYSA-N | [1] |

The Strategic Importance of Functional Groups in Synthesis

The synthetic power of this molecule is derived from the distinct and predictable reactivity of its functional groups. Understanding these roles is key to designing efficient synthetic routes.

-

The Nitro Group (-NO₂): This group is a synthetic workhorse. Its strong electron-withdrawing nature influences the regiochemistry of further reactions. Critically, it can be readily and cleanly reduced to a primary amine (-NH₂) using standard reagents like tin(II) chloride or catalytic hydrogenation.[3] This unmasks a new nucleophilic site, enabling the formation of amides, sulfonamides, or the construction of heterocyclic rings.

-

The Bromo Group (-Br): As a halogen on an aromatic ring, the bromine atom is an ideal handle for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in powerful cross-coupling reactions such as:

-

Suzuki Coupling: To introduce new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: To form new C-N bonds.

-

Sonogashira Coupling: To install alkyne functionalities. The ability to selectively react at this position without disturbing the rest of the molecule is a significant synthetic advantage.[1]

-

-

The N-Propyl Amine (-NH-C₃H₇): The secondary amine is a weak nucleophile and a site for potential further alkylation or acylation. The propyl group itself contributes to the molecule's lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a final drug candidate.

-

The Propoxy Group (-O-C₃H₇): This ether group is generally stable under many reaction conditions. It primarily serves to enhance lipophilicity and can influence the conformation of the molecule. Its oxygen atom can act as a hydrogen bond acceptor.

Proposed Synthetic Pathway and Methodologies

While the exact commercial synthesis is proprietary, a logical and robust synthetic route can be designed based on fundamental principles of organic chemistry and analogous reactions reported in the literature.

Retrosynthetic Analysis

A retrosynthetic approach allows for a logical deconstruction of the target molecule to identify plausible starting materials and key transformations.

Caption: Retrosynthetic workflow for the target molecule.

This analysis suggests a linear sequence starting from the commercially available 4-propoxyaniline, followed by sequential bromination, nitration, and a final N-alkylation step. The order is critical to ensure correct regiochemical outcomes, leveraging the directing effects of the substituents present at each stage.

Proposed Step-by-Step Synthesis Protocol

This protocol is a scientifically informed proposal based on well-established chemical transformations.

Step 1: Bromination of 4-Propoxyaniline The propoxy and amino groups are both ortho-, para-directing. As the para position is blocked, bromination is expected to occur ortho to the highly activating amino group.

-

Protocol:

-

Dissolve 1 equivalent of 4-propoxyaniline in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 1 equivalent of bromine (Br₂) or N-bromosuccinimide (NBS) portion-wise while stirring vigorously.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours until TLC analysis indicates consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-propoxyaniline.

-

Step 2: Nitration of 2-Bromo-4-propoxyaniline The amino group is the strongest activating group and will direct the incoming nitro group. The propoxy group also directs ortho/para. The most sterically accessible and electronically favorable position is ortho to the amino group and meta to the bromo group.

-

Protocol:

-

Carefully add 1 equivalent of 2-bromo-4-propoxyaniline to concentrated sulfuric acid at -10 to 0 °C.[4]

-

Prepare a nitrating mixture by slowly adding 1 equivalent of concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.

-

Add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.[4]

-

Stir the mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until a precipitate forms.

-

Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry to obtain 4-bromo-2-nitro-5-propoxyaniline.

-

Step 3: N-Alkylation of 4-Bromo-2-nitro-5-propoxyaniline The final step involves the introduction of the propyl group onto the aniline nitrogen.

-

Protocol:

-

Suspend 1 equivalent of 4-bromo-2-nitro-5-propoxyaniline and 1.5 equivalents of a base such as potassium carbonate in a polar aprotic solvent like DMF or acetonitrile.

-

Add 1.1 equivalents of 1-bromopropane (or 1-iodopropane).

-

Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

-

Protocols for Structural Verification and Quality Control

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.

5.1. Purity Assessment: Melting Point Determination

-

Rationale: A pure crystalline solid will exhibit a sharp, well-defined melting point range. Impurities typically depress and broaden this range.

-

Protocol:

-

Pack a small amount of the dry, crystalline final product into a capillary tube.

-

Place the tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of approximately 10 °C/minute initially, then slow to 1-2 °C/minute near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[5]

-

5.2. Structural Confirmation: Spectroscopic Analysis

-

Rationale: A combination of spectroscopic techniques provides unambiguous confirmation of the molecular structure.

-

Protocol Workflow:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample (e.g., as a KBr pellet or a thin film).

-

Acquire the spectrum and identify key functional group vibrations:

-

N-H Stretch: A single, sharp peak around 3350-3450 cm⁻¹ (characteristic of a secondary amine).

-

C-H Stretches: Aliphatic (2850-3000 cm⁻¹) and aromatic (3000-3100 cm⁻¹).

-

Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region.

-

Asymmetric/Symmetric NO₂ Stretch: Two strong, characteristic peaks around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹.

-

C-O Ether Stretch: A strong peak in the 1200-1275 cm⁻¹ region.

-

-

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC).

-

Expected ¹H NMR Signals: Distinct signals for the two aromatic protons, the N-H proton, and the unique protons of the N-propyl and O-propyl chains, with characteristic chemical shifts and splitting patterns.

-

Expected ¹³C NMR Signals: Signals corresponding to the 12 unique carbon atoms in the molecule, including the 6 distinct aromatic carbons.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Analyze a dilute solution of the sample via ESI or APCI.

-

Confirm the presence of the molecular ion peak [M+H]⁺ with an exact mass corresponding to the molecular formula C₁₂H₁₈BrN₂O₃⁺. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any bromine-containing fragments.

-

-

References

-

4-Bromo-5-ethoxy-2-nitro-N-propylaniline | C11H15BrN2O3 | CID 53216250 - PubChem. [Link]

-

4-Bromo-2-nitro-5-propoxyaniline | C9H11BrN2O3 | CID 53216226 - PubChem. [Link]

-

4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem. [Link]

- Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google P

-

4-bromo-2-nitroaniline (C6H5BrN2O2) - PubChemLite. [Link]

-

Synthesis of 4-bromo-2-fluoro-5-nitroaniline - PrepChem.com. [Link]

-

4-Bromo-2-fluoro-5-nitroaniline | C6H4BrFN2O2 | CID 13885184 - PubChem. [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline

This in-depth technical guide provides a comprehensive overview of the predicted spectral data for the novel research compound, 4-Bromo-2-nitro-5-propoxy-N-propylaniline. Designed for researchers, scientists, and professionals in drug development, this document outlines the core spectroscopic methodologies for structural elucidation and characterization. The protocols and interpretations herein are grounded in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a robust framework for the analysis of this and structurally related molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aniline with a unique combination of functional groups that make it a compound of interest in synthetic and medicinal chemistry. The presence of a bromine atom, a nitro group, a propoxy ether, and an N-propyl amine on a benzene ring offers multiple sites for further chemical modification. Accurate structural confirmation and purity assessment are paramount for its use in any research or development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will delve into the predicted spectral characteristics of this molecule, offering insights into the experimental choices and data interpretation.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR

-

Sample Preparation :

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[4] The choice of solvent can influence chemical shifts; CDCl₃ is a common starting point for many organic compounds.[5][6]

-

Transfer the solution to a clean 5 mm NMR tube, ensuring the sample depth is around 4-5 cm.[1][4]

-

Cap the NMR tube securely.

-

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the N-H proton (if present and not exchanged), and the aliphatic protons of the propoxy and N-propyl groups. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.[7][8]

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~ 7.5 | s | 1H | Ar-H | This proton is ortho to the bromine and meta to the nitro group, leading to a downfield shift. |

| ~ 6.8 | s | 1H | Ar-H | This proton is ortho to the propoxy group and meta to the N-propylamine, resulting in an upfield shift due to the electron-donating nature of the propoxy group. |

| ~ 4.0 | t | 2H | -O-CH₂-CH₂-CH₃ | The methylene protons adjacent to the oxygen atom are deshielded. |

| ~ 3.2 | q | 2H | -NH-CH₂-CH₂-CH₃ | The methylene protons adjacent to the nitrogen atom are deshielded. |

| ~ 1.8 | sextet | 2H | -O-CH₂-CH₂-CH₃ | Methylene protons of the propoxy group. |

| ~ 1.6 | sextet | 2H | -NH-CH₂-CH₂-CH₃ | Methylene protons of the N-propyl group. |

| ~ 1.0 | t | 3H | -O-CH₂-CH₂-CH₃ | Terminal methyl protons of the propoxy group. |

| ~ 0.9 | t | 3H | -NH-CH₂-CH₂-CH₃ | Terminal methyl protons of the N-propyl group. |

| Variable | br s | 1H | -NH- | The chemical shift of the N-H proton is variable and depends on concentration and solvent.[9][10] It may also undergo exchange with residual water in the solvent, leading to broadening or disappearance of the signal. |

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation :

-

A more concentrated sample is generally required for ¹³C NMR, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.[3]

-

Follow the same procedure as for ¹H NMR sample preparation.

-

-

Data Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is a standard experiment that results in a single peak for each unique carbon atom.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.[11]

-

Predicted ¹³C NMR Spectrum and Interpretation

The aromatic region of the ¹³C NMR spectrum is expected to show six distinct signals due to the lack of symmetry in the molecule.[12] The chemical shifts of the aromatic carbons are influenced by the electron-donating and electron-withdrawing nature of the substituents.[13]

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~ 150 | Ar-C-O | The carbon attached to the electron-donating propoxy group will be shifted downfield. |

| ~ 145 | Ar-C-N | The carbon attached to the nitrogen of the N-propylamine group. |

| ~ 140 | Ar-C-NO₂ | The carbon bearing the electron-withdrawing nitro group will be significantly downfield. |

| ~ 125 | Ar-CH | Aromatic methine carbon. |

| ~ 115 | Ar-CH | Aromatic methine carbon. |

| ~ 110 | Ar-C-Br | The carbon attached to the bromine atom. |

| ~ 70 | -O-CH₂- | Methylene carbon of the propoxy group. |

| ~ 45 | -NH-CH₂- | Methylene carbon of the N-propyl group. |

| ~ 22 | -O-CH₂-CH₂- | Methylene carbon of the propoxy group. |

| ~ 20 | -NH-CH₂-CH₂- | Methylene carbon of the N-propyl group. |

| ~ 11 | -O-CH₂-CH₂-CH₃ | Methyl carbon of the propoxy group. |

| ~ 11 | -NH-CH₂-CH₂-CH₃ | Methyl carbon of the N-propyl group. |

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal sample preparation.[14][15][16]

-

Sample Preparation :

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[14]

-

-

Data Acquisition :

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Predicted IR Spectrum and Interpretation

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| 3350-3310 | N-H stretch (secondary amine) | -NH- |

| 3100-3000 | C-H stretch (aromatic) | Ar-H |

| 2960-2850 | C-H stretch (aliphatic) | -CH₃, -CH₂- |

| 1550-1475 | N-O asymmetric stretch | -NO₂ |

| 1360-1290 | N-O symmetric stretch | -NO₂ |

| 1600, 1475 | C=C stretch (aromatic) | Aromatic ring |

| 1250-1020 | C-N stretch (aromatic amine) | Ar-N |

| 1275-1200 | C-O stretch (aryl ether) | Ar-O-R |

| 1100-1000 | C-O stretch (alkyl ether) | R-O-R |

| ~800 | C-Br stretch | Ar-Br |

The presence of a sharp band around 3330 cm⁻¹ would be characteristic of the N-H stretch of the secondary amine.[17][18] Strong absorptions in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ are indicative of the nitro group.[19]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds.[20][21]

-

Sample Preparation :

-

Data Acquisition :

-

Inject the sample into the GC-MS system. The sample is vaporized and separated on the GC column before entering the mass spectrometer.

-

Acquire the mass spectrum using electron ionization (EI).

-

Predicted Mass Spectrum and Interpretation

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₇BrN₂O₃ = 316.05 g/mol ). Due to the presence of bromine, there will be an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for bromine.[23]

-

Major Fragmentation Pathways :

-

Alpha-cleavage : Cleavage of the C-C bond adjacent to the nitrogen atom of the N-propylamine is a likely fragmentation pathway.

-

Loss of the propyl group : Loss of a propyl radical from the nitrogen.

-

Loss of the propoxy group : Cleavage of the ether bond.

-

Loss of NO₂ : Loss of a nitro group is a common fragmentation for aromatic nitro compounds.[23]

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of the target compound.

Molecular Structure with Predicted Key ¹H NMR Correlations

Caption: Structure with key predicted ¹H NMR chemical shifts.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound. While actual experimental data is necessary for definitive structural confirmation, the predicted spectra and interpretations presented here, based on established principles and data from analogous structures, offer a robust starting point for researchers. The detailed experimental protocols provide a standardized approach to data acquisition, ensuring reproducibility and high-quality results. This foundational understanding of the spectral characteristics of this compound is crucial for its application in further scientific research and development.

References

-

13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

-

AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES, - DTIC. (n.d.). Retrieved January 16, 2026, from [Link]

-

Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics - Scribd. (n.d.). Retrieved January 16, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. (n.d.). Retrieved January 16, 2026, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved January 16, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 16, 2026, from [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved January 16, 2026, from [Link]

-

Although benzene itself absorbs at 128 ppm in its 13C NMR spectrum, the carbons of substituted... - Homework.Study.com. (n.d.). Retrieved January 16, 2026, from [Link]

-

Sample Preparation. (n.d.). Retrieved January 16, 2026, from [Link]

-

Two solvents, two different spectra - Aromatic Solvent Induced Shifts - Nanalysis. (2019, September 3). Retrieved January 16, 2026, from [Link]

-

15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2015, July 18). Retrieved January 16, 2026, from [Link]

-

Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage. (n.d.). Retrieved January 16, 2026, from [Link]

-

Summary of C13-NMR Interpretation. (n.d.). Retrieved January 16, 2026, from [Link]

-

How might you use 13C NMR spectroscopy to differentiate between t... - Pearson. (2023, September 5). Retrieved January 16, 2026, from [Link]

-

NMR Spectra of Some Nitro-substituted N-Alkylanilines I - SciSpace. (n.d.). Retrieved January 16, 2026, from [Link]

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved January 16, 2026, from [Link]

-

IR: nitro groups. (n.d.). Retrieved January 16, 2026, from [Link]

-

Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds | Semantic Scholar. (n.d.). Retrieved January 16, 2026, from [Link]

-

EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry. (n.d.). Retrieved January 16, 2026, from [Link]

-

[FREE] (a) Your TA will give you a ^{1}H NMR spectrum of the 3-nitroaniline product. Using your NMR knowledge and - brainly.com. (2020, May 5). Retrieved January 16, 2026, from [Link]

-

Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5. (n.d.). Retrieved January 16, 2026, from [Link]

-

Sample preparation GC-MS - SCION Instruments. (n.d.). Retrieved January 16, 2026, from [Link]

-

Analyzing Partial Structure in the Aromatic Region (1H NMR) - YouTube. (2021, October 5). Retrieved January 16, 2026, from [Link]

-

6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved January 16, 2026, from [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. (n.d.). Retrieved January 16, 2026, from [Link]

-

15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved January 16, 2026, from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved January 16, 2026, from [Link]

-

Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/ - California Air Resources Board. (2021, August 23). Retrieved January 16, 2026, from [Link]

-

1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides - Zeitschrift für Naturforschung. (n.d.). Retrieved January 16, 2026, from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

Volatile Organic Compounds - by GC/MS Capillary Column Technique. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 16, 2026, from [Link]

-

IR: amines. (n.d.). Retrieved January 16, 2026, from [Link]

-

24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved January 16, 2026, from [Link]

-

p-Nitroaniline, hydrochloride - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 16, 2026, from [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. (n.d.). Retrieved January 16, 2026, from [Link]

-

Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. (2019, May 1). Retrieved January 16, 2026, from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 16, 2026, from [Link]

-

ATR-FTIR Spectroscopy Basics - Mettler Toledo. (n.d.). Retrieved January 16, 2026, from [Link]

-

Principles of ATR. (n.d.). Retrieved January 16, 2026, from [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. scribd.com [scribd.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]

- 7. amherst.edu [amherst.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 13. homework.study.com [homework.study.com]

- 14. agilent.com [agilent.com]

- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 16. mt.com [mt.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Sample preparation GC-MS [scioninstruments.com]

- 21. dem.ri.gov [dem.ri.gov]

- 22. uoguelph.ca [uoguelph.ca]

- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Technical Guide to the Solubility of 4-Bromo-2-nitro-5-propoxy-N-propylaniline in Organic Solvents

Introduction

4-Bromo-2-nitro-5-propoxy-N-propylaniline is a specialized chemical intermediate with potential applications in pharmaceutical research and development.[1] Its molecular architecture, characterized by a substituted nitroaniline core, presents a unique profile of physicochemical properties that are critical to its handling, formulation, and ultimate utility in synthetic chemistry.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals to enable efficient process development, purification, and formulation design.

This in-depth technical guide provides a comprehensive overview of the predicted solubility of this compound. In the absence of direct experimental data for this specific molecule, this guide leverages established principles of solubility, analysis of its structural attributes, and comparative data from analogous compounds to provide a robust predictive framework. Furthermore, it outlines detailed experimental protocols for researchers to determine the precise solubility of this compound in their own laboratory settings.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces between the solute and solvent molecules.[2] For this compound, several structural features will dictate its solubility behavior:

-

Polarity: The presence of a nitro group (-NO2) and an amino group (-NH-) introduces significant polarity to the molecule. The nitro group is a strong electron-withdrawing group, creating a dipole moment.

-

Hydrogen Bonding: The secondary amine (N-H) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and propoxy groups can act as hydrogen bond acceptors. The ability to form hydrogen bonds with solvent molecules significantly influences solubility.

-

Van der Waals Forces: The aromatic ring and the alkyl chains (propoxy and N-propyl) contribute to nonpolar character and will interact with solvents through van der Waals forces.

-

Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a critical factor. Strong intermolecular interactions within the crystal, such as hydrogen bonding, can lead to lower solubility.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Predicted Solubility Profile

Based on the structural analysis and solubility data of related nitroanilines, a predicted solubility profile for this compound in a range of common organic solvents is presented below. It is important to note that these are qualitative predictions, and experimental verification is essential for precise quantitative data.

| Solvent | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Methanol | High | Can act as both a hydrogen bond donor and acceptor, effectively solvating the polar functional groups of the solute. |

| Ethanol | High | Similar to methanol, provides favorable hydrogen bonding interactions. |

| Isopropanol | Moderate to High | The bulkier alkyl group may slightly reduce solvating efficiency compared to methanol and ethanol. |

| Water | Very Low | The significant nonpolar character from the aromatic ring, bromo substituent, and alkyl chains will limit solubility in a highly polar solvent like water.[3] |

| Polar Aprotic Solvents | ||

| Acetone | High | The carbonyl group is a good hydrogen bond acceptor, and the overall polarity is suitable for dissolving the compound.[3][4] |

| Acetonitrile | Moderate to High | A polar solvent that can interact through dipole-dipole interactions. |

| Dimethylformamide (DMF) | Very High | A highly polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Very High | Another highly polar aprotic solvent known for its excellent solvating power for a broad spectrum of compounds. |

| Nonpolar Solvents | ||

| Hexane | Very Low | The significant polarity of the nitro and amino groups will result in poor solubility in a nonpolar alkane. |

| Toluene | Low to Moderate | The aromatic ring of toluene can engage in π-π stacking with the aniline ring, but the overall polarity mismatch will limit solubility. The solubility of nitroanilines in toluene can vary significantly based on substitution patterns.[5] |

| Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and its moderate polarity can accommodate both the polar and nonpolar regions of the solute.[4] |

| Chloroform | Moderate to High | Can act as a weak hydrogen bond donor and has a suitable polarity to dissolve many organic compounds.[3] |

Experimental Determination of Solubility

To obtain accurate solubility data, standardized experimental methods should be employed. The following protocols provide a framework for determining the solubility of this compound.

Protocol 1: Shake-Flask Method (Equilibrium Solubility)

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker or rotator is recommended for consistent mixing.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed for a period to allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant (the clear, saturated solution). The sample should be filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.

Diagram: Experimental Workflow for Shake-Flask Solubility Determination

Caption: Factors influencing the solubility of the target compound.

Implications for Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Understanding the solubility of this compound is crucial for:

-

Reaction Chemistry: Selecting appropriate solvents for its synthesis and subsequent reactions is essential for achieving good yields and purity.

-

Purification: Solubility data guides the choice of solvents for crystallization, a key technique for purifying chemical intermediates.

-

Formulation: For preclinical studies, the compound often needs to be dissolved in a suitable vehicle for administration. Poor solubility can be a significant hurdle.

-

Analytical Method Development: Choosing the right mobile phase in techniques like HPLC is dependent on the solubility of the analyte.

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-5-ethoxy-2-nitro-N-propylaniline. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K. [Table]. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Solubility of Things. (n.d.). 4-Nitroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitroaniline. Retrieved from [Link]

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

PubChem. (n.d.). 2-Nitroaniline. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Bromo-2-nitro-5-propoxy-N-propylaniline

Introduction

4-Bromo-2-nitro-5-propoxy-N-propylaniline is a highly substituted aniline derivative with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and materials. Its unique arrangement of electron-donating and electron-withdrawing groups on the aromatic ring makes it a valuable intermediate for constructing nitrogen-containing heterocycles. This technical guide provides a comprehensive overview of the starting materials and a strategic, multi-step synthesis route for this target molecule, designed for researchers, scientists, and professionals in drug development. The guide emphasizes not just the procedural steps but the underlying chemical principles that govern the selection of reagents and reaction conditions, ensuring a robust and reproducible synthetic strategy.

Retrosynthetic Analysis and Strategic Pathway

A logical retrosynthetic analysis of this compound suggests a multi-step synthesis commencing from readily available starting materials. The primary disconnection is the N-propyl bond, identifying 4-bromo-2-nitro-5-propoxyaniline as the immediate precursor. Further deconstruction of this intermediate points towards a strategic sequence of electrophilic aromatic substitutions on a functionalized aniline core.

A strategically sound and plausible forward synthesis begins with 3-aminophenol. This approach allows for a controlled, stepwise introduction of the required functional groups, leveraging the directing effects of the substituents at each stage to achieve the desired regiochemistry. The overall synthetic workflow is as follows:

-

Propoxylation: Introduction of the propoxy group via Williamson ether synthesis on 3-aminophenol.

-

Protection: Acetylation of the amino group to control its activating and directing effects.

-

Nitration: Regioselective introduction of the nitro group.

-

Bromination: Regioselective introduction of the bromo group.

-

Deprotection: Hydrolysis of the acetamido group to restore the free amine.

-

N-propylation: Introduction of the final propyl group onto the nitrogen atom.

This strategic sequence is designed to maximize yield and purity by carefully managing the electronic properties of the aromatic ring throughout the synthesis.

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

A successful synthesis is contingent on the quality and appropriate handling of all starting materials and reagents. The following table summarizes the key chemicals required for the proposed synthetic pathway.

| Compound Name | CAS Number | Molecular Formula | Key Role |

| 3-Aminophenol | 591-27-5 | C₆H₇NO | Initial Starting Material |

| 1-Bromopropane | 106-94-5 | C₃H₇Br | Propoxylating Agent |

| Potassium Carbonate | 584-08-7 | K₂CO₃ | Base in Ether Synthesis |

| Acetone | 67-64-1 | C₃H₆O | Solvent |

| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | Protecting Group Source |

| Nitric Acid (fuming) | 7697-37-2 | HNO₃ | Nitrating Agent |

| Sulfuric Acid | 7664-93-9 | H₂SO₄ | Catalyst for Nitration |

| N-Bromosuccinimide (NBS) | 128-08-5 | C₄H₄BrNO₂ | Brominating Agent |

| Hydrochloric Acid | 7647-01-0 | HCl | Deprotection Reagent |

| Propanal | 123-38-6 | C₃H₆O | N-propylation Reagent |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | Reducing Agent |

| 1-Iodopropane | 107-08-4 | C₃H₇I | Alternative N-propylation Reagent |

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a step-by-step guide for the synthesis.

Step 1: Synthesis of 3-Propoxyaniline (Williamson Ether Synthesis)

The initial step involves the O-alkylation of 3-aminophenol with 1-bromopropane. The phenolic hydroxyl group is more acidic than the amino group and will be preferentially deprotonated by a suitable base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-bromopropane in an SN2 reaction to form the desired ether.

Protocol:

-

To a solution of 3-aminophenol in acetone, add an excess of anhydrous potassium carbonate.

-

Stir the suspension vigorously at room temperature for 10-15 minutes.

-

Add 1-bromopropane to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Protection of the Amino Group - Synthesis of N-(3-propoxyphenyl)acetamide

To control the regioselectivity of the subsequent electrophilic aromatic substitution reactions (nitration and bromination), the highly activating amino group is protected as an acetamide. This moderation of reactivity prevents polysubstitution and directs the incoming electrophiles to the desired positions.

Protocol:

-

Dissolve 3-propoxyaniline in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the addition of water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

Step 3 & 4: Regioselective Nitration and Bromination

The nitration of N-(3-propoxyphenyl)acetamide is carried out using a standard nitrating mixture of nitric acid and sulfuric acid. The acetamido and propoxy groups are both ortho-, para-directing. The nitration is expected to occur at the position ortho to the propoxy group and para to the acetamido group. Following nitration, bromination is performed using N-bromosuccinimide (NBS), which is a milder and more selective brominating agent than elemental bromine.[1][2] The bromination will occur at the most activated available position.

Protocol:

-

Cool concentrated sulfuric acid in an ice-salt bath.

-

Slowly add N-(3-propoxyphenyl)acetamide to the cooled sulfuric acid with stirring, ensuring the temperature remains low.

-

Prepare a nitrating mixture by slowly adding fuming nitric acid to cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the solution of the acetanilide, maintaining a low temperature.

-

After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

-

To the same reaction mixture, add N-bromosuccinimide (NBS) portion-wise, while carefully monitoring the temperature.

-

Allow the reaction to proceed until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture slowly onto crushed ice with vigorous stirring to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 5: Deprotection of the Amino Group

The acetamido group is hydrolyzed under acidic conditions to regenerate the free amino group, yielding 4-bromo-2-nitro-5-propoxyaniline.

Protocol:

-

Suspend the crude product from the previous step in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into a beaker of cold water.

-

Neutralize the solution by the slow addition of a base, such as sodium carbonate, until the product precipitates.

-

Filter the precipitate, wash with water, and dry.

Step 6: N-propylation to Yield this compound

The final step is the introduction of the propyl group onto the nitrogen atom of 4-bromo-2-nitro-5-propoxyaniline. Two common methods for this transformation are direct alkylation and reductive amination.

Method A: Direct Alkylation

This method involves the reaction of the aniline with a propyl halide. A weak base is typically used to neutralize the hydrohalic acid formed during the reaction. However, a significant drawback is the potential for over-alkylation to form a tertiary amine.

Protocol (Direct Alkylation):

-

Dissolve 4-bromo-2-nitro-5-propoxyaniline in a suitable polar aprotic solvent like DMF or acetonitrile.

-

Add a weak base, such as potassium carbonate, to the solution.

-

Add 1-iodopropane to the mixture.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Method B: Reductive Amination